molecular formula C11H10BrF3O2 B14070573 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14070573
M. Wt: 311.09 g/mol
InChI Key: MJDOTKPHSMJKMU-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of a bromomethyl group and a trifluoromethoxy group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one include:

    1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one: Differing in the position of the trifluoromethoxy group.

    1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-1-one: Featuring a chloromethyl group instead of a bromomethyl group.

    1-(3-(Bromomethyl)-4-(methoxy)phenyl)propan-1-one: Containing a methoxy group instead of a trifluoromethoxy group.

These compounds share similar structural features but differ in their reactivity and applications due to the variations in their substituents.

Properties

Molecular Formula

C11H10BrF3O2

Molecular Weight

311.09 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3O2/c1-2-9(16)7-3-4-10(8(5-7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

MJDOTKPHSMJKMU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)CBr

Origin of Product

United States

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